Lipophilicity Advantage: 4-(Methoxymethyl)benzoic acid vs. 4-Methoxybenzoic acid
The methoxymethyl substituent in 4-(methoxymethyl)benzoic acid confers a measurable increase in lipophilicity compared to the simpler 4-methoxybenzoic acid. This is reflected in the computed partition coefficient (LogP). The target compound exhibits a LogP of 1.53, whereas 4-methoxybenzoic acid (p-anisic acid) has a reported LogP of 1.43 [1]. This difference, while modest, is significant in the context of lead optimization where fine-tuning of lipophilicity can impact membrane permeability, solubility, and metabolic stability. The methoxymethyl group provides a lipophilicity enhancement without a substantial increase in molecular weight (MW: 166.17 vs. 152.15 g/mol for 4-methoxybenzoic acid), offering a favorable balance between hydrophobic character and ligand efficiency [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.53 |
| Comparator Or Baseline | 4-Methoxybenzoic acid: LogP = 1.43 |
| Quantified Difference | ΔLogP = +0.10 (higher lipophilicity) |
| Conditions | Computed LogP values (XLogP3 or similar algorithm); standard conditions |
Why This Matters
This quantifiable increase in lipophilicity can be a decisive factor when optimizing a lead compound for improved membrane permeability or target engagement in a hydrophobic binding pocket.
- [1] PubChem. (2025). 4-Methoxybenzoic acid. PubChem CID 11867. View Source
- [2] PubChem. (2025). 4-(Methoxymethyl)benzoic acid. PubChem CID 308473. View Source
